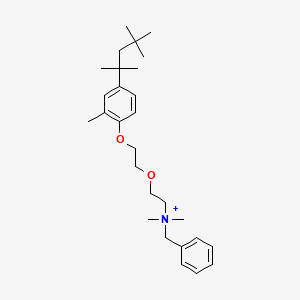

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

合成経路および反応条件

塩化メチルベンゼトニウムは、ベンジルクロリドをジメチルアミンでアルキル化し、その後、2-(2-(3-メチル-4-(1,1,3,3-テトラメチルブチル)フェノキシ)エトキシ)エチルクロリドと反応させる一連の化学反応によって合成されます . 反応条件は一般的にエタノールやメタノールなどの溶媒の使用を含み、反応を促進するために加熱が必要になる場合があります .

工業的生産方法

塩化メチルベンゼトニウムの工業的生産には、上記と同様の反応経路を用いた大規模合成が含まれます。 このプロセスは、高い収率と純度を得るために最適化されており、しばしば再結晶やろ過などの複数の精製工程が含まれており、不純物を除去します .

化学反応解析

反応の種類

塩化メチルベンゼトニウムは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 還元反応は、それを異なる還元形に変換することができます。

一般的な試薬および条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます . 反応は一般的に、目的の生成物の形成を確実にするために、制御された温度とpH条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化物を生成し、還元は還元形を生成し、置換反応はさまざまな置換誘導体を生成する可能性があります .

科学研究への応用

塩化メチルベンゼトニウムは、以下を含む科学研究でさまざまな用途があります。

化学反応の分析

Types of Reactions

Methylbenzethonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

科学的研究の応用

Methylbenzethonium chloride has diverse applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving cell death-inducing small molecules and protein-protein interactions.

Medicine: Investigated for its antimicrobial properties and potential use in treating infections.

Industry: Utilized as a preservative and disinfectant in personal care and healthcare products.

作用機序

類似化合物との比較

類似化合物

塩化ベンゼトニウム: 類似の抗菌作用を持つ関連化合物です.

塩化セチルピリジニウム: 消毒剤として使用される別の第四級アンモニウム化合物です.

塩化ベンザルコニウム: 消毒剤および防腐剤として広く使用されています.

独自性

塩化メチルベンゼトニウムは、その特定の分子構造のために独特であり、広スペクトル抗菌作用を提供し、パーソナルケア製品やヘルスケア製品のさまざまな用途に適しています . さまざまな微生物に対する有効性とさまざまな製剤における安定性は、それを類似の化合物とは異なるものにします .

特性

CAS番号 |

72013-76-4 |

|---|---|

分子式 |

C28H44NO2+ |

分子量 |

426.7 g/mol |

IUPAC名 |

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium |

InChI |

InChI=1S/C28H44NO2/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24/h9-15,20H,16-19,21-22H2,1-8H3/q+1 |

InChIキー |

UQOOPIMXBSPVJI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2 |

正規SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2 |

Key on ui other cas no. |

62741-89-3 26248-39-5 |

ピクトグラム |

Flammable |

同義語 |

((((1,1,3,3-tetramethylbutyl)cresoxy)ethoxy)ethyl)dimethylbenzylammonium chloride Bactine benzyldimethyl(2-(2-(4-(1,1,3,3- tetramethylbutyl)-tolyloxy)ethoxy)ethyl) ammonium chloride Diaparene Hyamine methylbenzethonium methylbenzethonium chloride methylbenzethonium chloride, monohydrate methylbenzethonium hydroxide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。